2-Ethoxy-1,5-naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-ethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H10N2O/c1-2-13-10-6-5-8-9(12-10)4-3-7-11-8/h3-7H,2H2,1H3 |
InChI Key |
AINPGJYJHQXION-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 1,5 Naphthyridine and Analogous Naphthyridine Derivatives
Modern and Sustainable Synthetic Approaches
Microwave-Assisted Organic Synthesis of Naphthyridines
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of naphthyridines has been well-documented. rroij.comjchps.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. For instance, the Friedländer condensation, a key reaction for constructing the naphthyridine core, can be performed under solvent-free conditions using microwave irradiation, affording 1,8-naphthyridines in good yields (80-92%) within a short timeframe of 2-5 minutes.
The benefits of MAOS extend beyond speed. It often results in higher product yields and cleaner reactions with easier work-up procedures. rroij.com For example, a microwave-promoted method for the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile resulted in excellent yields and high purity under eco-friendly conditions. derpharmachemica.com Similarly, the synthesis of fused benzo derpharmachemica.comresearchgate.netnaphthyridine scaffolds has been successfully achieved through a one-pot, three-component reaction under microwave irradiation, highlighting the efficiency and simplicity of this approach. jchps.com The use of microwave irradiation is considered a green chemistry technique as it is effective, economical, and environmentally friendly. rroij.com
Researchers have successfully synthesized various substituted 1,8-naphthyridines using microwave assistance in the Friedländer reaction, demonstrating the broad applicability of this method. While specific examples detailing the microwave-assisted synthesis of 2-ethoxy-1,5-naphthyridine are not prevalent, the principles and successful applications for other naphthyridine isomers strongly suggest its feasibility. For instance, nucleophilic substitution reactions on halogenated 1,5-naphthyridine (B1222797) derivatives to introduce alkoxy groups could likely be accelerated and improved using microwave heating. mdpi.com
Green Chemistry Principles Applied to Naphthyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of naphthyridine derivatives to minimize environmental impact. acs.orgsigmaaldrich.com This involves the use of safer solvents, renewable feedstocks, and energy-efficient processes. acs.orgresearchgate.net A significant advancement in this area is the use of water as a reaction solvent, which is an inexpensive, non-toxic, and environmentally benign alternative to traditional organic solvents. acs.orgrsc.org
The synthesis of 1,8-naphthyridines via the Friedländer reaction has been successfully demonstrated in water, providing high yields without the need for hazardous metal catalysts. acs.orgrsc.org The use of a biocompatible ionic liquid as a catalyst in water further enhances the green credentials of this method. acs.org Solvent-free reactions, often coupled with microwave irradiation, represent another key green chemistry approach, reducing waste and simplifying purification. rroij.com
The development of one-pot, multi-component reactions for the synthesis of naphthyridine scaffolds also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. researchgate.netrsc.org For example, an efficient and environmentally benign protocol for the synthesis of benzo[c]pyrazolo mdpi.comacs.orgnaphthyridine derivatives has been developed using a regioselective multi-component "on-water" reaction. researchgate.netrsc.org This method avoids the use of hazardous organic solvents and transition metal catalysts, offering significant environmental benefits. rsc.org
The following table summarizes some green chemistry approaches applied to naphthyridine synthesis:
| Green Chemistry Principle | Application in Naphthyridine Synthesis | Reference(s) |
| Use of Safer Solvents | Synthesis of 1,8-naphthyridines in water. | acs.orgrsc.org |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | rroij.com |
| Waste Prevention | One-pot, multi-component reactions to minimize byproducts. | researchgate.netrsc.org |
| Catalysis | Use of reusable and non-toxic catalysts, such as ionic liquids. | acs.org |
Multi-component Reactions and Tandem Cyclization Processes for Naphthyridine Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. mdpi.compreprints.org These reactions are particularly valuable for the synthesis of heterocyclic scaffolds like naphthyridines due to their ability to rapidly generate molecular diversity. researchgate.net A three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized or reduced to yield naphthyridones or tetrahydronaphthyridones. acs.org
Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, also provide an elegant and efficient route to naphthyridine cores. acs.org For instance, a tandem Knoevenagel condensation/Michael addition/cyclization sequence is a common strategy. researchgate.net A one-pot, three-component tandem Knoevenagel/Michael/cyclization/anomeric-based oxidation reaction has been utilized for the synthesis of 1,8-naphthyridines under mild conditions. researchgate.net
The synthesis of benzo[c]pyrazolo mdpi.comacs.orgnaphthyridines has been achieved through a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. researchgate.netrsc.org This process involves a Knoevenagel condensation, Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization in a sequential manner to afford the target naphthyridines in good yields. rsc.org Similarly, a palladium-mediated multicomponent domino reaction has been reported for the synthesis of 2-aryl-4-amino derpharmachemica.comresearchgate.netnaphthyridines. acs.org
These methods offer significant advantages in terms of step-economy and the ability to construct complex heterocyclic systems from simple precursors in a single operation.
Transition Metal-Catalyzed Coupling Reactions in Naphthyridine Functionalization and Scaffold Construction
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the naphthyridine scaffold. nih.govacs.org Palladium and copper catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the naphthyridine ring system. acs.orgacs.org
Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are frequently employed for the arylation and alkylation of halogenated naphthyridines. mdpi.comacs.org For example, 6,8-disubstituted 1,7-naphthyridines have been synthesized using palladium-catalyzed cross-coupling reactions as a key step. acs.orgnih.gov The synthesis of 1,5-naphthyridines has also been achieved through palladium-mediated reactions, including Stille cross-coupling and Heck reactions followed by cyclization. mdpi.com Furthermore, palladium catalysis enables the amination of chloro- and bromo-substituted 1,5-naphthyridines to introduce amino groups. mdpi.com
Copper-catalyzed reactions have also proven effective for the synthesis of naphthyridine derivatives. A highly efficient synthesis of 5,6-dihydrodibenzo[b,h] derpharmachemica.comresearchgate.netnaphthyridines was achieved through a copper bromide-catalyzed intramolecular hetero-Diels-Alder reaction. acs.orgacs.org Copper catalysis has also been utilized in the tandem synthesis of indolo- and pyrrolo[2,1-f] derpharmachemica.comresearchgate.netnaphthyridines. nih.gov
Cobalt-catalyzed cross-coupling reactions have been shown to be efficient for the functionalization of various halogenated naphthyridines with organomagnesium and organozinc reagents. nih.govacs.org This method allows for the regioselective functionalization of dihalogenated naphthyridines. nih.govacs.org
The following table provides examples of transition metal-catalyzed reactions used in naphthyridine synthesis:
| Catalyst | Reaction Type | Application | Reference(s) |
| Palladium | Suzuki Coupling | Arylation of triflate-substituted 1,5-naphthyridine. | mdpi.com |
| Palladium | Stille Coupling | Synthesis of the 1,5-naphthyridine ring from chloronitropyridine. | mdpi.com |
| Palladium | Heck Reaction | Synthesis of a 1,5-naphthyridine derivative from 2-bromo-6-fluoropyridin-3-amine. | mdpi.com |
| Palladium | Amination | Synthesis of amino-1,5-naphthyridines from chloro-1,5-naphthyridines. | mdpi.com |
| Copper | Hetero-Diels-Alder | Synthesis of 5,6-dihydrodibenzo[b,h] derpharmachemica.comresearchgate.netnaphthyridines. | acs.orgacs.org |
| Copper | Tandem Hydroamination/Arylation | Synthesis of indolo- and pyrrolo[2,1-f] derpharmachemica.comresearchgate.netnaphthyridines. | nih.gov |
| Cobalt | Cross-Coupling | Alkylation and arylation of halogenated naphthyridines. | nih.govacs.org |
These transition metal-catalyzed methods provide versatile and powerful strategies for the construction and diversification of the naphthyridine scaffold, enabling the synthesis of a wide array of derivatives with potential applications in various fields.
Chemical Reactivity and Transformation Pathways of 2 Ethoxy 1,5 Naphthyridine
Electrophilic Aromatic Substitution (SEAr) on the Naphthyridine Ring System
The 1,5-naphthyridine (B1222797) ring system, akin to pyridine (B92270) and quinoline (B57606), is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the two nitrogen atoms. nih.govwur.nl These reactions typically require forcing conditions and often result in low yields. The presence of the ethoxy group at the 2-position, an electron-donating group, can influence the regioselectivity of such substitutions.
In the case of 1,5-naphthyridines, electrophilic attack is generally disfavored at the positions alpha and gamma to the ring nitrogens. For 2-ethoxy-1,5-naphthyridine, the directing effects of the nitrogen atoms and the activating ethoxy group must be considered. While specific SEAr data for this compound is sparse, analogies can be drawn from related systems. For instance, the nitration of 2-ethoxy-1,6-naphthyridine with a mixture of concentrated nitric and sulfuric acids yields 2-ethoxy-3-nitro-1,6-naphthyridine. smolecule.com This suggests that for the 1,5-isomer, electrophilic attack would likely be directed to the C3 or C4 positions, which are ortho and para to the activating ethoxy group, while also avoiding the most deactivated positions adjacent to the nitrogen atoms.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient heterocyclic systems like naphthyridines, particularly when a good leaving group is present. wur.nl
Reactivity of Halogenated this compound Derivatives with Nucleophiles (e.g., amination)
Halogenated derivatives of this compound, such as 8-chloro-2-ethoxy-1,5-naphthyridine, are key intermediates for introducing various functional groups via SNAr reactions. bldpharm.com The chlorine atom serves as a good leaving group, readily displaced by a range of nucleophiles. numberanalytics.com
Amination is a common and synthetically valuable SNAr reaction. Halogenated 1,5-naphthyridines can react with various primary and secondary amines to yield amino-substituted derivatives. mdpi.com These reactions are often facilitated by palladium catalysts (e.g., Buchwald-Hartwig amination) or conducted under microwave irradiation to enhance reaction rates and yields. mdpi.com For example, the reaction of a chloro-1,5-naphthyridine with an amine in the presence of a palladium catalyst and a suitable ligand like XantPhos can produce the corresponding amino-1,5-naphthyridine. nih.govmdpi.com
Table 1: Representative Amination Reactions on Halogenated 1,5-Naphthyridine Cores
| Halogenated Substrate | Nucleophile (Amine) | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloro-1,5-naphthyridine (B1368886) | Various Amines | Pd catalyst, Ligand (e.g., XantPhos) | 2-Amino-1,5-naphthyridine derivatives | nih.govmdpi.com |
| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | Direct Amination | 4-Substituted-amino-1,5-naphthyridine | mdpi.com |
| Halogenated 1,5-naphthyridines | Appropriate Amines | Microwave-assisted | Alkylamino substituted 1,5-naphthyridines | mdpi.com |
Selective Substitution Patterns Influenced by the Ethoxy Group
The ethoxy group, being an electron-donating group (EDG), generally deactivates the aromatic ring towards nucleophilic attack by increasing the electron density. numberanalytics.com However, its influence on the rate and regioselectivity of SNAr reactions is highly dependent on its position relative to the leaving group. For an SNAr reaction to proceed, the formation of a resonance-stabilized negative intermediate (a Meisenheimer complex) is crucial. masterorganicchemistry.com
N-Alkylation and Quaternization of the Naphthyridine Nitrogen Atoms
The nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons and can act as nucleophiles, readily reacting with electrophiles like alkyl halides. nih.gov This reaction leads to the formation of N-alkylated quaternary naphthyridinium salts. nih.gov Depending on the stoichiometry of the alkylating agent, either mono-alkylation or di-alkylation can occur.
The two nitrogen atoms, N1 and N5, may exhibit different reactivities. In this compound, the N1 nitrogen is adjacent to the ethoxy group, which may exert some steric hindrance. Therefore, alkylation might preferentially occur at the more accessible N5 position. The reaction typically proceeds by treating the naphthyridine with an alkyl halide (e.g., 1-bromooctane) in the presence of a base like cesium carbonate. nih.gov
Oxidation and Reduction Chemistry of the Naphthyridine Core
The 1,5-naphthyridine nucleus can undergo both oxidation and reduction reactions, leading to synthetically useful intermediates. mdpi.comresearchgate.net
Oxidation: Oxidation of 1,5-naphthyridines, typically with peracids such as m-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding N-oxides. mdpi.com For this compound, selective oxidation could potentially yield the N5-oxide, the N1-oxide, or the di-N-oxide, depending on the reaction conditions and the electronic influence of the ethoxy group. The formation of N-oxides can facilitate subsequent reactions, such as nucleophilic substitution at the alpha or gamma positions. mdpi.com
Reduction: The 1,5-naphthyridine ring can be reduced to its partially or fully saturated analogues. Catalytic hydrogenation is a common method. For instance, selective reduction of the 1,5-naphthyridine ring to 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) can be achieved using specific catalysts, such as a cobalt complex with a phosphine (B1218219) ligand, using formic acid as a hydrogen source. mdpi.com This highlights the ability to selectively reduce one of the pyridine rings within the naphthyridine core while leaving other functional groups intact. mdpi.com Electrochemical reduction has also been reported for complex 1,6-naphthyridine (B1220473) derivatives. wipo.int
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N-Oxidation | Peracids (e.g., m-CPBA) | 1,5-Naphthyridine-N-oxide | mdpi.com |
| Catalytic Hydrogenation (Selective) | Co(BF₄)₂·6H₂O, Phosphine Ligand, Formic Acid | 1,2,3,4-Tetrahydro-1,5-naphthyridine | mdpi.com |
Side Chain Modifications and Functional Group Interconversions of Ethoxy-Naphthyridine Derivatives
Derivatives of this compound can undergo a variety of transformations involving their substituents, which are crucial for creating molecular diversity. mdpi.comresearchgate.net
One key transformation is the modification of the ethoxy group itself. Cleavage of the ether linkage, for instance by hydrolysis under acidic or basic conditions, would convert the this compound into the corresponding 1,5-naphthyridin-2(1H)-one.
For derivatives bearing other functional groups, a wide range of interconversions is possible. For example:
Nitro Group Reduction: A nitro group on the naphthyridine ring can be reduced to an amino group using agents like tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C). smolecule.com
Halogen Conversion: Halogen atoms, such as chlorine or bromine, are versatile handles for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings allow for the formation of new carbon-carbon bonds at the halogenated position. mdpi.comnih.govresearchgate.net For instance, a Stille coupling using tributyl(1-ethoxyvinyl)tin can introduce an ethoxyvinyl group, which can then be hydrolyzed to an acetyl group. mdpi.comnih.gov
These functional group interconversions are essential for the synthesis of complex molecules and libraries of compounds for various applications, including medicinal chemistry. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 1,5 Naphthyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 2-ethoxy-1,5-naphthyridine derivatives, offering precise insights into the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. In this compound, the signals can be categorized into two main regions: the aromatic region, corresponding to the naphthyridine ring protons, and the aliphatic region, for the ethoxy group protons.
The aromatic protons of the 1,5-naphthyridine (B1222797) core typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of substituents. For the parent 1,5-naphthyridine, protons are observed at specific chemical shifts with characteristic coupling constants that aid in their assignment. chemicalbook.com
The ethoxy group gives rise to two distinct signals in the aliphatic region. The methylene (B1212753) protons (-O-CH₂-) typically appear as a quartet, while the methyl protons (-CH₃) present as a triplet. This splitting pattern is a result of spin-spin coupling between the adjacent methylene and methyl groups. For instance, in a related compound, 3-bromo-2-ethoxy-1,5-naphthyridine, the ethoxy group protons would be expected in this characteristic pattern. acs.orgresearchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for 1,5-Naphthyridine Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |
|---|---|---|---|---|
| H-2 | ~8.99 | dd | 4.1, 1.7 | 1,5-Naphthyridine |
| H-4 | ~8.41 | dd | 8.4, 1.7 | 1,5-Naphthyridine |
| H-3 | ~7.64 | dd | 8.4, 4.1 | 1,5-Naphthyridine |
| -OCH₂- | ~4.51 | q | 7.0 | 2-Ethoxy-3-cyano-7,8-dihydro-1,5-naphthyridine derivative |
| -CH₃ | ~1.36 | t | 7.0 | 2-Ethoxy-3-cyano-7,8-dihydro-1,5-naphthyridine derivative |
Note: Chemical shifts are approximate and can vary based on solvent and substitution. chemicalbook.comclockss.org
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. In this compound, distinct signals are observed for the aromatic carbons of the naphthyridine ring and the aliphatic carbons of the ethoxy group.
The aromatic carbons typically resonate in the range of δ 110–160 ppm. The carbon atom attached to the ethoxy group (C-2) is significantly deshielded and appears at a lower field. The chemical shifts of other ring carbons are influenced by their position relative to the nitrogen atoms and the ethoxy substituent. researchgate.net For the unsubstituted 1,5-naphthyridine, carbon signals are well-documented and serve as a basis for comparison. chemicalbook.com The aliphatic carbons of the ethoxy group appear in the upfield region of the spectrum, typically with the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 14-15 ppm. clockss.org
Table 2: Representative ¹³C NMR Chemical Shifts for 1,5-Naphthyridine Derivatives
| Carbon | Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|
| C-2 | ~154.5 | 2-Methyl-1,5-naphthyridine derivative |
| C-8a | ~153.3 | Substituted 1,5-naphthyridines |
| C-4a | ~151.5 | Substituted 1,5-naphthyridines |
| C-4 | ~136.5 | Substituted 1,5-naphthyridines |
| -OCH₂- | ~63.5 | 2-Ethoxy-3-cyano-7,8-dihydro-1,5-naphthyridine derivative |
| -CH₃ | ~14.2 | 2-Ethoxy-3-cyano-7,8-dihydro-1,5-naphthyridine derivative |
Note: Chemical shifts are approximate and can vary based on solvent and substitution. clockss.orgresearchgate.net
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and elucidating the connectivity within the molecule. lew.ro
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the naphthyridine ring, as well as between the methylene and methyl protons of the ethoxy group. This helps to trace the connectivity of the proton network. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of H-3 would show a correlation to the C-3 carbon signal. youtube.com
Carbon (13C) NMR Spectroscopy for Carbon Skeleton Determination
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. bellevuecollege.eduudel.edu
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands:
C-H stretching (aromatic) : These bands typically appear in the region of 3100-3000 cm⁻¹. tu.edu.iq
C-H stretching (aliphatic) : The ethoxy group's C-H bonds will show stretching vibrations in the 3000-2850 cm⁻¹ range. wpmucdn.com
C=N and C=C stretching (aromatic) : The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the naphthyridine ring are expected in the 1600-1400 cm⁻¹ region. tu.edu.iq
C-O stretching (ether) : A strong absorption band corresponding to the C-O-C stretching of the ethoxy group is typically observed in the 1300-1000 cm⁻¹ range. wpmucdn.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=N/C=C Stretch | 1600 - 1400 | Medium to Strong |
| C-O-C Ether Stretch | 1300 - 1000 | Strong |
Note: Values are approximate and based on general ranges for functional groups. tu.edu.iqwpmucdn.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. slideshare.net
For this compound (C₁₀H₁₀N₂O), the expected exact mass would be approximately 174.0793 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for ethers involve cleavage alpha to the oxygen atom. libretexts.org For this compound, characteristic fragmentation could include:
Loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized cation.
Loss of ethylene (B1197577) (CH₂=CH₂) via a McLafferty-type rearrangement if applicable.
Cleavage of the naphthyridine ring system, leading to characteristic fragments of the heterocyclic core. researchgate.net
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 1,5-naphthyridine ring system is a chromophore that absorbs UV radiation.
The UV-Vis spectrum of 1,5-naphthyridine derivatives typically shows multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the naphthyridine ring and the solvent used. researchgate.net The introduction of an ethoxy group, an electron-donating group, can cause a shift in the absorption maxima (a bathochromic or red shift) compared to the unsubstituted 1,5-naphthyridine. The spectra of 1,5-naphthyridine derivatives often exhibit absorption maxima in the range of 300-400 nm. ias.ac.in
Table 4: Representative UV-Vis Absorption Maxima for 1,5-Naphthyridine Derivatives
| Compound Type | λ_max (nm) | Solvent | Transition |
|---|---|---|---|
| Substituted 1,5-Naphthyridine | ~320 | CH₂Cl₂ | π→π |
| Pyrrolo[1',5'-a]-1,8-naphthyridine derivative | ~390 | CH₂Cl₂ | π→π |
Note: Values are illustrative and can vary significantly with structure and solvent. ias.ac.in
Fluorescence Spectroscopy for Photophysical Properties (e.g., quantum yields, Stokes shifts)
Fluorescence spectroscopy is a critical tool for characterizing the photophysical properties of naphthyridine derivatives, providing insights into their potential applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes. encyclopedia.pubresearchgate.net Key parameters derived from these studies include fluorescence quantum yields (Φ), which measure the efficiency of the emission process, and Stokes shifts, the difference between the maxima of the absorption and emission spectra, which is crucial for sensitive detection applications.
Naphthyridine derivatives exhibit a wide range of fluorescent behaviors contingent on their substitution patterns and molecular environment. For instance, a novel fluorescent scaffold based on 1,5-naphthyridine-2,6-dione (NTD) has been developed. researchgate.net A thienyl-flanked derivative, NTDT, demonstrated an exceptionally high photoluminescence quantum yield of 0.98. researchgate.net In contrast, certain 1,6-naphthyridine (B1220473) derivatives show more modest quantum yields of approximately 0.05-0.1 in various solvents. nih.gov
The environment and aggregation state can significantly influence emission properties. Platinum(II) complexes incorporating 4-hydroxy-1,5-naphthyridine ligands exhibit concentration-dependent phosphorescence; they emit yellow light (530–555 nm) in dilute solutions, which red-shifts to around 660 nm in concentrated solutions or the solid state due to aggregation. researchgate.net Similarly, some fluorescent aryl naphthalene (B1677914) dicarboximides, while not naphthyridines themselves, illustrate how molecular structure can induce large Stokes shifts, a desirable property in fluorescence imaging. uni-muenchen.de
Derivatives of encyclopedia.pubnih.govnih.govnih.govoxadiazaborinino[3,4-a] encyclopedia.pubresearchgate.netnaphthyridine have been synthesized and their photophysical properties systematically studied. These compounds show emissions from blue to red, with quantum yields varying significantly based on the substituents on the naphthyridine ring. For example, introducing trifluoromethyl groups can induce strong push-pull properties, leading to a large Stokes shift (162 nm) but a very low quantum yield (Φ < 0.01). chim.it
Table 1: Photophysical Properties of Selected Naphthyridine Derivatives This table presents data for various naphthyridine derivatives to illustrate the range of observed photophysical properties.
| Compound/Derivative Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Thienyl-flanked 1,5-naphthyridine-2,6-dione (NTDT) | N/A | N/A | N/A | 0.98 | researchgate.net |
| 1,6-Naphthyridine derivatives | N/A | N/A | N/A | ~0.05-0.1 | nih.gov |
| encyclopedia.pubnih.govnih.govnih.govOxadiazaborinino[3,4-a] encyclopedia.pubresearchgate.netnaphthyridine (10a) | N/A | 452 | N/A | 0.168 | chim.it |
| CF3-substituted encyclopedia.pubnih.govnih.govnih.govOxadiazaborinino[3,4-a] encyclopedia.pubresearchgate.netnaphthyridine (8d) | 480 | 642 | 162 | <0.01 | chim.it |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies in Naphthyridine Systems
Circular Dichroism (CD) spectroscopy is an indispensable technique for investigating the chirality and conformational dynamics of molecules. nih.govcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light, providing information on the three-dimensional structure of chiral molecules. nih.gov While solution-phase CD provides an average value over all present conformations, gas-phase techniques can distinguish between specific conformers. nih.gov
In the context of naphthyridine systems, CD spectroscopy is particularly powerful for studying supramolecular chemistry and host-guest interactions. nih.gov The binding of a naphthyridine-based molecule to a chiral substrate, such as a biomolecule, can induce a significant CD signal, revealing details about the binding mode and the conformational changes that occur upon complexation.
A pertinent example is the study of a dimeric 2-amino-1,8-naphthyridine derivative designed to bind to G-G mismatches in DNA. acs.org CD spectral analysis showed that a significant conformational change occurs in the DNA duplex upon the formation of the complex with the naphthyridine dimer. acs.org This demonstrates the utility of CD spectroscopy in elucidating the structural consequences of molecular recognition events involving naphthyridine scaffolds. The technique is sensitive enough to monitor the formation of chiral supramolecular architectures and can provide structural information on the resulting assemblies. nih.govacs.org
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique has been instrumental in elucidating the precise molecular and supramolecular structures of numerous naphthyridine derivatives and their metal complexes.
The crystal structures of various metal complexes featuring 1,5-naphthyridine as a ligand have been determined. For example, a chromium(III) complex was synthesized and characterized by X-ray diffraction, revealing its coordination geometry. nih.gov Similarly, polynuclear silver(I) complexes with 1,5-naphthyridine show the ligand acting as a bridge between two metal ions. researchgate.net Such structural data are crucial for understanding the ligand's coordination behavior.
Beyond coordination chemistry, X-ray crystallography is vital for structure-activity relationship studies. The crystal structure of a potent 1,5-naphthyridine derivative was determined in complex with its biological target, the ALK5 receptor, confirming the binding mode that had been proposed through computational docking studies. nih.gov The technique is also capable of determining the absolute configuration of chiral molecules, as was done for the atropisomers of a bioactive 1,6-naphthyridine derivative. google.com
Furthermore, crystallographic studies offer insights into supramolecular assembly through intermolecular interactions like hydrogen bonding and π-π stacking. Studies on 1,8-naphthyridinecarbaldehydes have revealed the formation of interesting supramolecular motifs, including the trapping of water clusters within the crystal lattice, which is of significant interest across various scientific fields. researchgate.net
Table 2: Representative Crystallographic Data for a Naphthyridine-Related Derivative This table presents example data for compound C15H19Cl3N2OSi, a related heterocyclic system, to illustrate the typical parameters reported in a single-crystal X-ray diffraction study. uni-muenchen.de
| Parameter | Value |
|---|---|
| Empirical Formula | C15H19Cl3N2OSi |
| Formula Mass | 377.76 |
| Temperature (K) | 173(2) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.123(4) |
| b (Å) | 10.111(5) |
| c (Å) | 11.543(6) |
| α (°) | 88.99(4) |
| β (°) | 82.11(4) |
| γ (°) | 72.55(4) |
| Volume (ų) | 892.2(8) |
| Z | 2 |
Compound List
Theoretical and Computational Investigations of 2 Ethoxy 1,5 Naphthyridine and Naphthyridine Scaffolds
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to naphthyridine derivatives to elucidate their properties.
Electronic Structure Elucidation and Reactivity Prediction
DFT calculations are instrumental in understanding the electronic structure and predicting the reactivity of naphthyridine scaffolds. For instance, studies on various naphthyridine derivatives have utilized DFT to determine their equilibrium geometry. researchgate.net The B3LYP functional with a 6-311G(d,p) basis set is a commonly employed method for these calculations. researchgate.netsapub.org
These computational approaches can provide valuable information on bond lengths, bond angles, and Mulliken atomic charges, which are crucial for understanding the molecule's stability and reactivity. researchgate.netmaterialsciencejournal.org For example, in a study of a synthesized benzo[h]chromeno[2,3-b] Current time information in Lau, FJ.nih.govnaphthyridine derivative, DFT calculations helped to identify its equilibrium geometry and calculate total energy and Mulliken atomic charges. researchgate.net Theoretical investigations into other heterocyclic systems have also demonstrated the utility of DFT in pinpointing sites that are susceptible to electrophilic attack based on optimized molecular structures. materialsciencejournal.org
Furthermore, DFT has been used to study the electronic properties of novel 1,8-naphthyridine (B1210474) derivatives, correlating these properties with their observed biological activities. sapub.org The insights gained from these calculations can guide the synthesis of new derivatives with enhanced properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
In the context of naphthyridine derivatives, FMO analysis helps to identify the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. researchgate.net For instance, in a novel benzo[h]chromeno[2,3-b] Current time information in Lau, FJ.nih.govnaphthyridine-6(5H),8-dione, the HOMO and LUMO energy values were calculated to determine its reactivity profile. researchgate.net Similarly, FMO analysis of indazolo[5,4-b] Current time information in Lau, FJ.nih.govnaphthyridine derivatives was used to examine their quantum chemical parameters and non-linear optical (NLO) properties. researchgate.net
The distribution of these frontier orbitals across the molecule can pinpoint specific atoms or regions that are more likely to participate in chemical reactions. For 7-Amino-5-oxo-6-phenethyl-5,6-dihydro Current time information in Lau, FJ.nih.govnaphthyridine-8-carbonitrile, FMO analysis can identify sites prone to electrophilic or nucleophilic attacks by calculating the HOMO-LUMO gap.
Calculation of Global and Local Reactivity Descriptors
Beyond FMO analysis, DFT allows for the calculation of various global and local reactivity descriptors that provide a more quantitative measure of a molecule's chemical behavior. These descriptors are derived from the principles of Conceptual DFT. mdpi.comfrontiersin.org
Global Reactivity Descriptors are properties of the molecule as a whole and include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (σ): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Chemical Potential (μ): Related to the escaping tendency of an electron from a system.
Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge. researchgate.netresearchgate.net
Local Reactivity Descriptors provide information about the reactivity of specific sites within a molecule. These include:
Fukui Functions: Indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying sites for nucleophilic, electrophilic, and radical attacks. frontiersin.orgscielo.org.mx
Dual Descriptor (Δf(r)): This descriptor can distinguish between sites that are favorable for nucleophilic attack (Δf(r) > 0) and those favored for electrophilic attack (Δf(r) < 0). frontiersin.orgresearchgate.net
Parr Functions: Used to describe the sites for electrophilic and nucleophilic attack. frontiersin.org
Studies on various heterocyclic systems have demonstrated the utility of these descriptors in understanding and predicting chemical reactivity and selectivity. frontiersin.orgresearchgate.netscielo.org.mx
Quantum Chemical Methods for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical methods, particularly DFT, are powerful tools for elucidating reaction mechanisms and analyzing transition states in chemical reactions involving naphthyridine scaffolds. These methods allow researchers to map out the potential energy surface of a reaction, identifying intermediates and the energy barriers between them. acs.orgresearchgate.net
For example, in the synthesis of 1,8-naphthyridines via the Friedlander reaction, DFT calculations were employed to propose a plausible reaction mechanism. acs.orgresearchgate.net The calculations helped to understand the role of a choline (B1196258) hydroxide (B78521) catalyst, demonstrating that hydrogen bonding between the catalyst and the reactants is a pivotal step that facilitates the reaction. acs.orgacs.org By calculating the energetics of intermediates and transition states, a detailed reaction pathway was constructed. acs.org
Similarly, in the study of the alkylation of quinoline (B57606) and naphthyridine derivatives, semiempirical methods at the AM1 level were used to rationalize the site of attack. The analysis of total charge distribution and frontier orbitals explained the selective formation of the N-alkylated product. Quantum chemical calculations have also been used to investigate the mechanism of oxidative cyclization reactions leading to the formation of condensed naphthyridine systems. researchgate.netmdpi.com
Molecular Docking Studies for Ligand-Macromolecule Interaction Hypotheses (e.g., DNA/RNA binding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to hypothesize the interaction between small molecules like 2-ethoxy-1,5-naphthyridine and biological macromolecules such as proteins and nucleic acids (DNA/RNA). researchgate.netacs.org
Numerous studies have employed molecular docking to investigate the potential of naphthyridine derivatives as therapeutic agents. For instance, docking studies have been conducted on 1,8-naphthyridine derivatives to assess their binding affinity to various protein targets, including those involved in cancer and bacterial infections. researchgate.networldwidejournals.comekb.eg In a study of potential anti-breast cancer agents, several 1,8-naphthyridine derivatives were docked into the active site of the human estrogen receptor, with some compounds showing better binding energy than the standard drug, tamoxifen. researchgate.net
The binding interactions observed in docking studies, such as hydrogen bonds and pi-pi stacking, provide insights into the molecular basis of the ligand's activity. rsc.org For example, docking of 1,7-naphthyridine (B1217170) analogues into the PIP4K2A receptor revealed that hydrogen bonding, pi-pi interactions, and pi-cation interactions modulate the binding of the inhibitors. rsc.org Similarly, docking studies of 1,8-naphthyridine derivatives with DNA have been used to understand their binding modes and potential as DNA-targeting agents. innovareacademics.in
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations provide a more dynamic picture of ligand-macromolecule interactions compared to the static view offered by molecular docking. researchgate.netacs.org
MD simulations have been used to assess the stability of protein-ligand complexes involving naphthyridine derivatives. For example, after identifying promising candidates through molecular docking, MD simulations were performed to evaluate the stability of the binding of 1,8-naphthyridine hybrids to their target protein over a 100 ns period. researchgate.netresearchgate.net The root-mean-square deviation (RMSD) of the protein-ligand complex during the simulation is often analyzed to determine its stability. nih.gov
In a study on the synthesis of 1,8-naphthyridines, MD simulations were used to demonstrate that a newly synthesized tetrahydropyrido derivative of naphthyridine binds to the active sites of the human serotonin (B10506) transporter without disrupting its secondary structure, suggesting its potential as a preclinical drug candidate. researchgate.netacs.org MD simulations have also been employed to study the interaction of 1,8-naphthyridine derivatives with DNA, providing insights into structural changes and binding stability. researchgate.net Furthermore, MD simulations of newly synthesized 1,8-naphthyridine derivatives complexed with the A2A receptor suggested the formation of stable complexes. researchgate.net
Conformational Analysis and Flexibility of Naphthyridine Derivatives
The conformational landscape and flexibility of naphthyridine derivatives are crucial determinants of their chemical reactivity and biological activity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of these molecules and identifying stable conformers.
The planarity of the naphthyridine core is a key feature, although substituents can induce minor deviations. In 1,5-naphthyridinones, for example, the lactam carbonyl group typically maintains a planar conformation. The flexibility of linkers connecting the naphthyridine core to other moieties is also a critical factor, as it can limit the molecule's conformational degrees of freedom. nih.gov Understanding the conformational preferences and the barriers to rotation between different conformers is essential for predicting how these molecules will behave in different chemical environments.
Investigation of Intermolecular Interactions and Self-Assembly
The intermolecular interactions involving naphthyridine scaffolds are fundamental to their self-assembly into more complex supramolecular structures. These interactions, which are primarily noncovalent, dictate the packing of molecules in the solid state and their behavior in solution.
Hydrogen bonding is a prominent interaction in many naphthyridine derivatives. The nitrogen atoms within the naphthyridine rings can act as hydrogen bond acceptors, while suitable substituents can provide hydrogen bond donors. cymitquimica.comacs.org For example, in cocrystals of 1,5-diazanaphthalene (1,5-naphthyridine) with meso-1,2-diphenyl-1,2-ethanediol, strong O−H···N hydrogen bonds are formed between the hydroxyl groups of the diol and the nitrogen atoms of the naphthyridine. acs.org These interactions can lead to the formation of infinite one-dimensional chains of alternating molecules. acs.org
The self-assembly process, driven by these varied intermolecular forces, can lead to the formation of well-ordered structures like one-dimensional polymers and three-dimensional networks. researchgate.netrsc.org The specific geometry and connectivity of these assemblies are highly dependent on the substitution pattern of the naphthyridine core, which modulates the strength and directionality of the intermolecular interactions. For this compound, the ethoxy group could potentially influence self-assembly through steric effects or by participating in weak hydrogen bonding interactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Molecular Descriptors with Chemical Attributes
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their observed chemical or biological activity. koreascience.krresearchgate.net This approach is widely used in medicinal chemistry and materials science to predict the properties of new, untested compounds and to guide the design of molecules with desired attributes. tandfonline.com
In the context of naphthyridine derivatives, QSAR studies have been employed to correlate various molecular descriptors with their activities. koreascience.krchemrevlett.cominsilico.eu These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.
Key Molecular Descriptors in Naphthyridine QSAR:
| Descriptor Type | Examples | Relevance |
| Theoretical/Electronic | Net charge, Dipole moment, Polarizability, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. sapub.orgkoreascience.kr |
| Steric/Topological | Van der Waals volume, Molecular weight, Radius of gyration | Relate to the size and shape of the molecule, influencing its fit into a binding site. koreascience.krijpsonline.com |
| Thermodynamic | Heat of formation | Indicates the stability of the molecule. ijpsonline.com |
| Hydrophobic | LogP | Quantifies the lipophilicity, which affects membrane permeability and solubility. |
QSAR models are typically developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find the best correlation between the descriptors and the activity. researchgate.netinsilico.eu For instance, a QSAR study on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines used Comparative Molecular Field Analysis (CoMFA) to derive models based on steric and electrostatic fields. insilico.eu Another study on 1,5-naphthyridine (B1222797) derivatives used 3D-QSAR modeling to design new inhibitors. chemrevlett.com
The predictive power of a QSAR model is assessed through internal and external validation techniques. A statistically significant and validated QSAR model can provide valuable insights into the structural features that are important for a particular chemical attribute and can be used to prioritize the synthesis of new compounds. researchgate.netchemrevlett.com
Noncovalent Interaction (NCI) Analysis for Supramolecular Assemblies
Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. scielo.org.mxnumberanalytics.com It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). scielo.org.mx By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, NCI analysis can identify and differentiate between various types of noncovalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. scielo.org.mxnumberanalytics.com
In the study of supramolecular assemblies of naphthyridine derivatives, NCI analysis provides a powerful means to understand the forces that govern their formation and stability. For example, Hirshfeld surface analysis, a related technique, has been used to decode the plausible intermolecular interactions in the crystal packing of 1,5-naphthyridine complexes. researchgate.net
The NCI method generates three-dimensional isosurfaces that visually represent the noncovalent interactions. The color of these isosurfaces typically indicates the nature and strength of the interaction:
Blue: Strong, attractive interactions like hydrogen bonds.
Green: Weak, delocalized interactions such as van der Waals forces.
Red: Strong, repulsive interactions, often indicating steric hindrance.
This visualization allows researchers to pinpoint the specific atoms and regions of the molecules that are involved in the supramolecular assembly. For instance, in a crystal structure, NCI analysis can highlight the hydrogen bonds, π-stacking, and other weak contacts that hold the molecules together in the lattice. scielo.org.mx This information is crucial for understanding the principles of crystal engineering and for designing new materials with specific solid-state properties. For this compound, NCI analysis could reveal how the ethoxy group participates in or sterically influences the formation of supramolecular structures.
Applications of 2 Ethoxy 1,5 Naphthyridine and Naphthyridine Derivatives in Chemical Science
Catalysis and Coordination Chemistry
The nitrogen atoms within the 1,5-naphthyridine (B1222797) ring system provide ideal coordination sites for metal ions, making these compounds and their derivatives versatile ligands in catalysis and coordination chemistry.
Naphthyridines as Versatile Ligands for Transition Metal Complexes (e.g., Copper, Ruthenium, Gold)
The 1,5-naphthyridine framework serves as a bidentate ligand where the two nitrogen atoms are geometrically positioned in a way that prevents them from binding to the same metal atom. This characteristic allows them to act as bridging ligands, linking two metal centers. nih.govresearchgate.net This bridging capability is crucial in the design of dinuclear metal complexes. For instance, a dinuclear gold(III) complex incorporating a 1,5-naphthyridine bridging ligand has been synthesized and studied for its potential antitumor properties. researchgate.net
While the broader class of 1,5-naphthyridine derivatives is known to form complexes with various transition metals, specific research detailing the coordination of 2-Ethoxy-1,5-naphthyridine with copper, ruthenium, or gold is not extensively documented in the available literature. However, the general principles of 1,5-naphthyridine coordination suggest that the ethoxy substituent at the 2-position would electronically influence the pyridine (B92270) ring, which could, in turn, affect the stability and reactivity of its metal complexes. nih.gov The synthesis of 2-alkoxy-1,5-naphthyridines has been noted in the context of developing potential antimalarial agents. dtic.mil
Role in Asymmetric Catalysis for Enantioselective Transformations
Naphthyridine derivatives have emerged as important ligands in the field of asymmetric catalysis, where the goal is to selectively produce one of two mirror-image enantiomers of a chiral molecule. While specific examples involving This compound are not prominent, related structures highlight the potential of the naphthyridine scaffold. For example, chiral ruthenium diamine complexes have been successfully used in the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines.
Development of Fluorescent Probes and Chemosensors
The rigid, planar structure and aromaticity of the naphthyridine core make it an excellent platform for the design of fluorescent molecules. These probes can be engineered to signal the presence of specific analytes or changes in their microenvironment through changes in their fluorescence properties.
Naphthyridine-Based Fluorescent Probes for Nucleic Acid Interactions (e.g., DNA/RNA binding, G-quadruplex targeting)
Polarity-Sensitive Fluorescent Probes for Microenvironment Analysis
The fluorescence of certain naphthyridine derivatives is sensitive to the polarity of their surrounding environment. This property is valuable for creating probes that can analyze the microenvironments within cells or other complex systems. While direct research on This compound as a polarity-sensitive probe is limited, the broader class of naphthyridines has shown promise in this area. For instance, the photophysical properties of some fluorescent naphthyridine derivatives can be tuned by hydrogen-bonding interactions, which are influenced by the solvent environment. researchgate.net
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Molecular recognition, a key aspect of this field, focuses on the specific binding of a host molecule to a guest molecule. The defined geometry and hydrogen-bonding capabilities of naphthyridines make them excellent building blocks for supramolecular assemblies.
Dimeric 2-amino-1,8-naphthyridine, for example, demonstrates remarkable molecular recognition capabilities by selectively binding to G-G mismatches in DNA. acs.org This selective binding is driven by the formation of a stable hydrogen-bonded complex. acs.org While this highlights the potential of the naphthyridine scaffold in molecular recognition, specific applications of This compound in this domain are not widely reported. The presence of the ethoxy group could potentially influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which are fundamental to molecular recognition processes.
Naphthyridine Derivatives as Building Blocks for Supramolecular Architectures and Assemblies
Naphthyridine derivatives are exceptional building blocks for the construction of complex supramolecular architectures due to their defined geometry and hydrogen-bonding capabilities. The nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors, directing the self-assembly of molecules into well-ordered structures. This has been exploited in the creation of various supramolecular entities, including helicates, foldamers, and macrocycles.
The rigid structure of the naphthyridine unit provides a predictable framework for designing molecules that can fold into specific conformations or assemble into larger, more complex systems. For instance, oligomers based on 1,8-naphthyridine (B1210474) and pyrimidine (B1678525) units have been synthesized to form helical foldamers. The self-assembly process is often driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic rings. The ability to introduce functional groups at various positions on the naphthyridine ring allows for fine-tuning of the intermolecular interactions, enabling the programmed assembly of desired supramolecular structures.
| Supramolecular Assembly | Key Naphthyridine Feature | Driving Forces | Reference |
| Helical Foldamers | Rigid 1,8-naphthyridine backbone | Hydrogen bonding, π-π stacking | |
| Self-Assembling Systems | Hydrogen bond acceptor sites | Hydrogen bonding | |
| Programmed Assemblies | Tunable functional groups | Intermolecular interactions |
Host-Guest Chemistry and Cation Binding Phenomena
The electron-rich nitrogen atoms of the naphthyridine core make its derivatives excellent candidates for host-guest chemistry, particularly in the recognition and binding of cations. The internal cavity of macrocycles and foldamers containing naphthyridine units can be precisely designed to accommodate specific guest ions. The binding event is often accompanied by a conformational change in the host molecule, which can be detected by various spectroscopic techniques.
Naphthyridine-based receptors have shown a remarkable ability to bind with a variety of cations, with the selectivity and affinity being influenced by the size of the cavity and the nature of the binding sites. For example, 1,8-naphthyridine derivatives have been designed to selectively bind to metal ions like Zn(II), leading to a fluorescence response that can be used for sensing applications. The interaction between the naphthyridine host and the guest cation is typically a combination of electrostatic interactions and coordination bonds with the nitrogen atoms. This has led to the development of sophisticated molecular sensors and systems capable of recognizing specific ions in complex environments.
| Host Compound | Guest Cation | Binding Interaction | Application | Reference |
| 1,8-Naphthyridine-based foldamers | Alkali cations | Ion-dipole, Cation-π | Fibril formation | |
| 1,8-Naphthyridine derivative | Zn(II) | Coordination, Chelation | Fluorescent sensor | |
| Naphthyridine-based receptors | Biotin methyl ester | Hydrogen bonding | Molecular recognition |
Materials Science Applications
The versatile electronic properties of naphthyridine derivatives have led to their exploration in various materials science applications, particularly in the field of optoelectronics.
Components in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices
Naphthyridine derivatives have emerged as promising materials for use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields, thermal stability, and tunable electronic properties. They can function as electron-transporting materials, host materials, or emitters in OLED devices. The electron-deficient nature of the naphthyridine ring system facilitates electron injection and transport, which is crucial for efficient OLED performance.
Specifically, derivatives of 1,5-naphthyridine have been investigated as components in OLEDs. For instance, 1,5-naphthyridine-2,6-dione derivatives have been synthesized and utilized in OLEDs, demonstrating their potential as n-type organic semiconductors. Furthermore, metal chelates of hydroxynaphthyridine derivatives have been developed as deep-blue emitters for OLEDs, showcasing the versatility of the naphthyridine scaffold in achieving a wide range of emission colors. The performance of these OLEDs, including their efficiency and brightness, can be significantly influenced by the specific molecular design of the naphthyridine derivative.
| Naphthyridine Derivative | Role in OLED | Key Property | Performance Metric | Reference |
| 1,8-Naphthyridine oligomers | Emitter, Electron-transport | High fluorescence, Thermal stability | Brightness up to 400 cd m⁻² | |
| 1,5-Naphthyridine-2,6-dione derivative | n-type semiconductor | Electron mobility | - | |
| Hydroxynaphthyridine metal chelates | Deep-blue emitter | Wide band gap | External quantum efficiency > 3.0% | |
| Naphthyridine-based TADF emitters | Emitter | Thermally Activated Delayed Fluorescence | External quantum efficiency up to 20.9% |
Potential in Semiconductor and Solar Cell Research
The semiconducting properties of naphthyridine derivatives make them attractive for applications beyond OLEDs, including organic field-effect transistors (OFETs) and solar cells. In the context of solar cells, naphthyridine-based compounds have been explored as acceptor materials in organic photovoltaics (OPVs). For example, multifunctional small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core have been designed and synthesized for use in OPVs, achieving power conversion efficiencies of up to 8.2%.
Moreover, theoretical studies have suggested that naphthyridine-based compounds with a donor-acceptor-donor (D-A-D) architecture could serve as efficient hole transport materials (HTMs) in perovskite solar cells. These materials exhibit suitable energy level alignment with the perovskite absorber layer, which is a critical factor for efficient charge extraction. The ongoing research in this area focuses on designing new naphthyridine derivatives with optimized electronic and optical properties to further enhance the performance of solar cell devices.
| Application | Naphthyridine Derivative | Function | Key Finding | Reference |
| Organic Photovoltaics (OPVs) | 1,5-Naphthyridinedione (NTD) derivatives | Acceptor material | Power conversion efficiency up to 8.2% | |
| Perovskite Solar Cells | Donor-Acceptor-Donor (D-A-D) naphthyridines | Hole Transport Material (Theoretical) | Suitable energy level alignment | |
| Organic Field-Effect Transistors (OFETs) | 1,5-Naphthyridinedione (NTD) derivatives | Ambipolar semiconductor | Mobilities of 10⁻³–10⁻² cm² V⁻¹ s⁻¹ |
Future Research Directions and Emerging Trends in 2 Ethoxy 1,5 Naphthyridine Chemistry
Exploration of Novel and Efficient Synthetic Pathways for Complex 2-Ethoxy-1,5-naphthyridine Analogues
The development of new and efficient methods for synthesizing complex derivatives of this compound is a primary focus of ongoing research. Traditional methods like the Skraup and Friedländer reactions are being refined and supplemented by modern synthetic strategies to improve yields, regioselectivity, and access to a wider range of structural diversity. mdpi.comnih.gov
Key areas of exploration include:
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig aminations, are being employed to introduce a variety of substituents onto the 1,5-naphthyridine (B1222797) core. mdpi.comresearchgate.net For instance, a regioselective Suzuki coupling has been developed to functionalize the 2-position of the 1,5-naphthyridine ring, allowing for subsequent modifications at other positions. acs.org
Cycloaddition Reactions: Aza-Diels-Alder reactions are being investigated for the stereoselective synthesis of tetrahydro-1,5-naphthyridine derivatives. mdpi.com
One-Pot Syntheses: Convenient one-pot methods are being developed for the synthesis of functionalized 1,8-naphthyridine (B1210474) analogues, which can be adapted for the 1,5-naphthyridine scaffold. mdpi.com
Flow Chemistry and Microwave-Assisted Synthesis: These technologies are being explored to enhance reaction efficiency, reduce reaction times, and improve the scalability of synthetic routes. researchgate.net
These advanced synthetic methodologies are crucial for generating libraries of novel this compound analogues for screening in various applications.
Advanced Mechanistic Investigations into the Chemical Reactivity of this compound
A deeper understanding of the chemical reactivity of the this compound scaffold is essential for predicting its behavior in different chemical environments and for designing new reactions. Researchers are employing a combination of experimental and computational techniques to probe the electronic and steric properties of the molecule.
Current research directions include:
Nucleophilic and Electrophilic Substitution Reactions: Detailed studies on the regioselectivity of these reactions are being conducted to control the introduction of functional groups at specific positions on the naphthyridine ring. mdpi.com
Metal Complexation: The ability of the 1,5-naphthyridine core to act as a ligand for various metal ions is being investigated, with potential applications in catalysis and materials science. researchgate.net
Reaction Kinetics and Thermodynamics: In-depth studies are being performed to elucidate the mechanisms of key synthetic transformations, providing insights that can be used to optimize reaction conditions and improve product yields.
These mechanistic studies provide a fundamental basis for the rational design of new synthetic methods and for understanding the interactions of this compound derivatives with biological targets.
Rational Design of Naphthyridine-Based Functional Materials and Advanced Chemical Probes
The unique photophysical and electronic properties of the 1,5-naphthyridine scaffold make it an attractive building block for the development of novel functional materials and chemical probes. The rational design of these molecules involves tailoring their structure to achieve specific properties and functions.
Emerging trends in this area include:
Organic Light-Emitting Diodes (OLEDs): 1,5-Naphthyridine derivatives are being investigated as components of OLEDs due to their potential for high charge carrier mobility and tunable emission properties. nih.gov
Sensors and Probes: The ability of the naphthyridine ring to bind to specific ions and molecules is being exploited in the design of fluorescent sensors for the detection of biologically and environmentally important species. nih.gov For example, dimeric 2-amino-1,8-naphthyridine has been shown to recognize and bind to G-G mismatches in DNA. acs.org
Covalent Triazine Frameworks (CTFs): Naphthyridine-based building blocks are being used to construct porous organic polymers with potential applications in gas storage and separation. researchgate.net A novel CTF prepared from 2,6-dicyano-1,5-naphthyridine has shown remarkable carbon dioxide uptake. researchgate.net
The ability to fine-tune the properties of these materials through synthetic modification of the this compound core opens up a wide range of potential applications.
Integration of Predictive Computational Chemistry for Expedited Discovery of Novel Naphthyridine Chemical Entities
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the study of this compound is rapidly expanding. steeronresearch.com These methods allow for the prediction of molecular properties and the simulation of molecular interactions, thereby accelerating the discovery process. frontiersin.org
Key applications of computational chemistry in this field include:
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being used to correlate the structural features of naphthyridine derivatives with their biological activities. nih.govkoreamed.orgkjpp.net These models help in identifying the key structural determinants for activity and in designing more potent compounds. koreamed.org
Molecular Docking: This technique is used to predict the binding modes of this compound analogues to their biological targets, providing insights into the molecular basis of their activity.
Virtual Screening: Large databases of chemical compounds can be computationally screened to identify potential new naphthyridine-based hits for further experimental investigation. nih.gov
Density Functional Theory (DFT) Calculations: DFT is used to study the electronic structure and reactivity of naphthyridine derivatives, aiding in the rational design of new molecules with desired properties. acs.org
The integration of these computational approaches with experimental work creates a powerful synergy for the efficient discovery and optimization of novel this compound-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
